1-(Pentafluorophenyl)-1-propene
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Overview
Description
Pentafluorophenol is the organofluorine compound with the formula C6F5OH . It is a white odorless solid that melts just above room temperature . With a pKa of 5.5, it is one of the most acidic phenols . It is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .
Synthesis Analysis
Pentafluorophenol-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . A silica-based stationary phase bonding perfluoroctyl (FC8) was synthesized and characterized through elemental analysis and solid-state 13C cross-polarization/magic-angle-spinning nuclear magnetic resonance .
Chemical Reactions Analysis
Pentafluorophenol can be used as a reactant to synthesize pentafluorophenyl esters . Tris(pentafluorophenyl)borane is a unique Lewis acid that catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct .
Physical and Chemical Properties Analysis
Pentafluorophenol is a solidified mass or fragments in appearance . It has a melting point range of 34 -36 °C and an initial boiling point of 143 °C .
Scientific Research Applications
Catalysis and Polymerization:
- A study showed the use of tris(pentafluorophenyl)boron with MCM-41 for a heterogeneous propene oligomerization catalyst, achieving activity comparable to homogeneous catalysts and producing over 90% 1-alkenes (Kwanten et al., 2003).
- Another research highlighted the deactivation process and byproduct formation in the metathesis of propene using a silica-supported rhenium alkylidene alkene metathesis catalyst (Leduc et al., 2008).
Chemical Reactions and Product Optimization:
- Research on the decomposition and intramolecular H-transfer isomerization of 1-pentyl radicals showed the formation of ethene and propene as main olefin products, providing insight into the high-temperature behavior of alkyl radicals (Awan et al., 2012).
- A study focused on optimizing the product spectrum for 1-pentene cracking on ZSM-5 using single-event methodology, aiming to maximize the ratio of propene to ethene (Aretin et al., 2017).
Material Science and Engineering:
- Research on the control of zeolite microenvironment for propene synthesis from methanol demonstrated a strategy to optimize the nature of active sites within zeolite pores, achieving remarkable propene selectivity and stability (Lin et al., 2021).
- A study on boron nitride as a catalyst for the selective oxidative dehydrogenation of propane to propene revealed high selectivity to propene (77%) and ethene (13%), offering a new approach to propene production (Grant et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLTCZMIFYMK-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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